Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate, also known as (R)-(+)-methyl glycidate, is a chiral intermediate used in the synthesis of various biologically active compounds. Its specific configuration, designated by (2R,3S), refers to the arrangement of its atoms in space and is crucial for its application in certain reactions.
This intermediate is particularly valuable in the synthesis of stereochemically pure pharmaceuticals, meaning they possess a specific 3D arrangement of atoms essential for their desired biological activity. [Source: PubChem, "Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate", ]
One prominent example of its application is the synthesis of Diltiazem, a calcium channel blocker medication used to treat various cardiovascular conditions like angina and high blood pressure. The specific (R)-enantiomer of Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate is crucial for obtaining the desired therapeutic effect of Diltiazem. [Source: FR2672600A1, "PROCESS FOR THE PREPARATION OF METHYL (-) - (2R, 3S) -2,3-EPOXY-3- (4-METHOXYPHENYL) PROPIONATE", ]
Traditional methods for obtaining the desired (R)-enantiomer of Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate involved separation techniques, which were often inefficient and laborious. Research efforts have focused on developing enzymatic resolution methods using specific enzymes that selectively react with one enantiomer, leaving the desired (R)-enantiomer behind. This approach offers greater efficiency and potentially more environmentally friendly production methods. [Source: ChemicalBook, "Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate", ]
Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is an organic compound characterized by its oxirane (epoxide) ring structure, a methoxyphenyl substituent, and a methyl ester group. It has the molecular formula and a molecular weight of approximately 208.21 g/mol. The compound is notable for its stereochemistry, existing as two enantiomers: (2R,3S) and (2S,3R), which differ in the spatial arrangement of atoms around the chiral centers .
The synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate typically involves:
Common reagents for synthesis include m-chloroperbenzoic acid as an epoxidizing agent under acidic conditions.
Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate has several applications:
Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate shares structural similarities with several related compounds. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 3-(4-methoxyphenyl)glycidate | 42245-42-1 | Contains a glycidic acid structure; used in pharmaceuticals. |
| Methyl 3-(4-methoxyphenyl)-2-oxiranecarboxylate | 60016 | Similar epoxide structure; potential for biological activity. |
| Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate | Not available | Shares similar functional groups; may exhibit comparable reactivity. |
| Methyl 3-(p-methoxyphenyl)glycidic Acid Methyl Ester | Not available | Similar methoxy and glycidic structures; explored for medicinal chemistry applications. |
These compounds highlight the uniqueness of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate through its specific stereochemical configuration and functional groups that may influence its reactivity and biological activity differently compared to its analogs .
The discovery and initial characterization of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate emerged from the broader research into glycidic ester compounds and their pharmaceutical applications. Early investigations into this compound were motivated by the need for efficient synthetic routes to chiral building blocks, particularly those containing epoxide functionality with defined stereochemistry.
The compound's molecular structure, with the formula C₁₁H₁₂O₄ and molecular weight of 208.21 grams per mole, features several critical structural elements that contributed to its research significance. The presence of the 4-methoxyphenyl substituent provides both electronic and steric influences that affect reactivity patterns, while the specific (2R,3S) stereochemical configuration ensures the formation of desired enantiomeric products in subsequent synthetic transformations.
Initial research demonstrated that this compound exists as part of a family of stereoisomeric glycidic esters, with the trans diastereomer being thermodynamically favored and existing in two enantiomeric forms: (2R,3S) and (2S,3R). The significance of the (2R,3S) configuration became apparent when researchers identified it as the specific isomer required for the synthesis of diltiazem, establishing its importance in pharmaceutical manufacturing.
Early spectroscopic characterization employed Nuclear Magnetic Resonance spectroscopy and mass spectrometry to confirm the compound's structure and establish analytical methods for determining enantiomeric purity. These analytical foundations proved crucial for subsequent synthetic method development and quality control in pharmaceutical applications.
Table 1: Key Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₄ | |
| Molecular Weight | 208.21 g/mol | |
| Stereochemistry | (2R,3S) | |
| Appearance | Crystalline solid | |
| CAS Number | 105560-93-8 / 96125-49-4 |
The synthetic approaches to methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate have undergone significant evolution, driven by the demand for more efficient, economical, and environmentally sustainable production methods. The development of these synthetic strategies represents a microcosm of advances in asymmetric synthesis and chiral technology.
The earliest synthetic approaches relied on the Darzens glycidic ester condensation reaction, which provided access to the trans diastereomer but required subsequent resolution to obtain the desired (2R,3S) enantiomer. This classical approach involved the condensation of substituted benzaldehydes with haloacetate esters in the presence of strong bases, followed by chromatographic separation of diastereomers and enantiomers.
A significant advancement came with the development of asymmetric epoxidation methodologies. Researchers successfully employed chiral dioxirane-mediated epoxidation of methyl (E)-4-methoxycinnamate, achieving 77% enantiomeric excess and 89% yield. This approach represented a substantial improvement in both selectivity and efficiency compared to resolution-based methods.
The Mukaiyama aldol reaction emerged as another powerful synthetic strategy. Research by Ohshima and colleagues demonstrated that the highly enantioselective Mukaiyama aldol reaction of p-anisaldehyde with α,α-dichloro ketene silyl acetal could achieve excellent results. Using a stoichiometric amount of chiral oxazaborolidinone catalyst, they obtained 83% yield with 96% enantiomeric excess, while substoichiometric conditions (20 mol%) provided 88% yield with 77% enantiomeric excess.
Table 2: Comparative Synthetic Methods and Their Efficiencies
Enzymatic approaches have also been developed, particularly focusing on the kinetic resolution of racemic mixtures. Lipase-catalyzed transesterification using enzymes from Serratia marcescens has proven effective for obtaining optically pure material. This biocatalytic approach offers advantages in terms of mild reaction conditions and environmental compatibility.
Recent developments have focused on phosphazene base-mediated Darzens reactions, which provide high yields and excellent selectivity under mild conditions. These reactions proceed smoothly in solvents such as acetonitrile, dichloromethane, or tetrahydrofuran, with reaction times inversely correlated to solvent dielectric constants.
The emergence of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate as a critical pharmaceutical intermediate is intrinsically linked to the development of diltiazem, a calcium channel blocker used in cardiovascular medicine. This connection established the compound's commercial significance and drove much of the subsequent research into efficient synthetic methodologies.
Diltiazem hydrochloride represents one of the most important calcium channel blocking agents, widely prescribed for the treatment of hypertension and angina. The specific stereochemical requirements for diltiazem's biological activity necessitated the development of synthetic routes that could reliably produce the (2R,3S) configuration of the glycidic ester intermediate.
The pharmaceutical industry's adoption of this intermediate drove significant improvements in synthetic efficiency and scalability. Large-scale preparation methods were developed that incorporated continuous dissolution and crystallization processes, enabling the production of optically pure material with high chemical yield. These industrial processes typically achieve greater than 99% enantiomeric excess, meeting the stringent purity requirements for pharmaceutical manufacturing.
Table 3: Industrial Production Parameters
| Parameter | Specification | Application |
|---|---|---|
| Enantiomeric Excess | >99% | Pharmaceutical grade |
| Chemical Purity | >95% | Commercial applications |
| Storage Conditions | 2-8°C, dry conditions | Stability maintenance |
| Typical Scale | 10-50 g laboratory, bulk industrial | Various applications |
The compound's role extends beyond diltiazem synthesis, as researchers have identified its potential utility in the synthesis of other pharmaceutical targets. The presence of the reactive epoxide functionality and the 4-methoxyphenyl substituent provides a versatile platform for further synthetic elaboration.
Research into alternative pharmaceutical applications has explored the compound's utility in the synthesis of navaglitazar and other therapeutic agents. These investigations have revealed that the unwanted enantiomers from diltiazem production can be effectively utilized as chiral building blocks for other pharmaceutical targets, improving the overall economic efficiency of synthetic processes.
The development of analytical methods for monitoring the compound's quality and purity has been crucial for its pharmaceutical applications. High-performance liquid chromatography methods have been developed for determining enantiomeric excess, while spectroscopic techniques provide structural confirmation and purity assessment.
Contemporary research continues to focus on improving synthetic efficiency while reducing environmental impact. Green chemistry approaches, including the use of recyclable catalysts and reduced solvent consumption, represent current areas of active investigation. These efforts aim to make the production of this critical pharmaceutical intermediate more sustainable while maintaining the high standards required for pharmaceutical applications.
Corrosive;Irritant